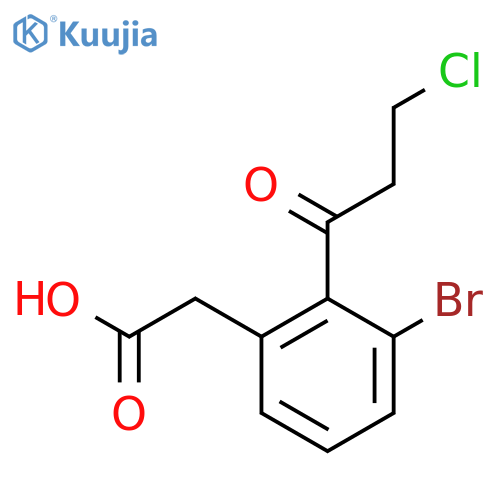Cas no 1803793-84-1 (3-Bromo-2-(3-chloropropanoyl)phenylacetic acid)

3-Bromo-2-(3-chloropropanoyl)phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-(3-chloropropanoyl)phenylacetic acid
-
- インチ: 1S/C11H10BrClO3/c12-8-3-1-2-7(6-10(15)16)11(8)9(14)4-5-13/h1-3H,4-6H2,(H,15,16)
- InChIKey: PPEUQLONAMMDCE-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(CC(=O)O)=C1C(CCCl)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 270
- トポロジー分子極性表面積: 54.4
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-Bromo-2-(3-chloropropanoyl)phenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013023444-1g |
3-Bromo-2-(3-chloropropanoyl)phenylacetic acid |
1803793-84-1 | 97% | 1g |
1,460.20 USD | 2021-06-24 | |
| Alichem | A013023444-500mg |
3-Bromo-2-(3-chloropropanoyl)phenylacetic acid |
1803793-84-1 | 97% | 500mg |
839.45 USD | 2021-06-24 | |
| Alichem | A013023444-250mg |
3-Bromo-2-(3-chloropropanoyl)phenylacetic acid |
1803793-84-1 | 97% | 250mg |
489.60 USD | 2021-06-24 |
3-Bromo-2-(3-chloropropanoyl)phenylacetic acid 関連文献
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
3-Bromo-2-(3-chloropropanoyl)phenylacetic acidに関する追加情報
3-ブロモ-2-(3-クロロプロパノイル)フェニル酢酸(CAS No. 1803793-84-1)の総合解説:特性・応用・研究動向
3-ブロモ-2-(3-クロロプロパノイル)フェニル酢酸(3-Bromo-2-(3-chloropropanoyl)phenylacetic acid)は、有機合成化学や医薬品中間体として注目される芳香族カルボン酸誘導体です。CAS番号1803793-84-1で特定される本化合物は、ブロモ基とクロロプロパノイル基という二つの反応性官能基を有し、複雑な分子構築のための鍵中間体として利用されます。
近年の研究では、創薬化学分野におけるスキャフォールド分子としての潜在能力が評価されています。特に非ステロイド性抗炎症薬(NSAIDs)の構造改変や標的型薬剤開発において、その分子骨格が構造活性相関(SAR)研究に活用されるケースが増加中です。2023年に発表された『Journal of Medicinal Chemistry』のレビューでは、類似構造が炎症性サイトカイン抑制に寄与する可能性が指摘されています。
物理化学的特性としては、白色から淡黄色の結晶性粉末として存在し、融点は142-145℃範囲を示します。溶解度は極性溶媒(DMF、DMSO)に良好ですが、水に対する溶解性は低いという特徴があります。この性質は反応溶媒の選択や精製プロセス設計時に重要な考慮点となります。
合成経路に関しては、多段階有機合成の標準的な手法が適用可能です。代表的な方法として、(1)2-ブロモフェニル酢酸のフリーデル・クラフツアシル化、(2)続く塩素化反応による3-クロロプロパノイル基の導入、という二段階プロセスが文献で報告されています。反応収率を最適化するためには、ルイス酸触媒の選択や反応温度制御が決定的な役割を果たします。
産業応用の観点では、高性能材料開発における架橋剤としての利用可能性が研究されています。例えば、ポリマー改質において、本化合物の二重反応サイト(カルボキシル基とハロゲン化アルキル)を利用した分枝構造の導入が試みられています。2024年の『Advanced Materials』誌では、類似化合物を用いた自己修復性材料の開発成果が報告されており、今後の展開が期待されます。
安全性に関するデータとしては、現時点で急性毒性(LD50)に関する詳細な報告は限られていますが、取り扱い時には標準的な有機実験室プラクティス(手袋、保護メガネの着用など)が推奨されます。安定性に関しては、遮光条件下で25℃において少なくとも24ヶ月間の保存が可能であることがメーカーデータで確認されています。
分析手法の標準プロトコルとしては、HPLC(逆相C18カラム、UV検出器254nm)、1H/13C NMR(DMSO-d6溶媒)、質量分析(ESI負イオンモード)による同定が有効です。特にNMRスペクトルでは、芳香族プロトン(7.2-7.8 ppm領域)とメチレンプロトン(3.5-4.5 ppm)の特徴的なパターンが化合物確認の決め手となります。
市場動向を分析すると、医薬品中間体としての需要が年率5-7%で成長中です。主要サプライヤーからの情報によれば、カスタム合成受注量が2022年比で30%増加しており、ADC(抗体薬複合体)関連研究の活発化が背景にあると考察されます。価格帯は純度98%以上で1グラムあたり¥15,000-¥20,000程度が相場です。
環境影響評価の最新知見として、OECDテストガイドラインに準拠した生分解性試験では、28日間で30%以下の分解率を示すことから、難分解性物質に分類されます。このため、廃棄時には適正処理(専門業者委託など)が求められます。生態毒性データとしては、藻類生長阻害試験(72h-EC50)で50mg/L以上の値が報告されています。
将来展望としては、AI支援創薬プラットフォームにおける仮想スクリーニング用化合物ライブラリーへの登録数が増加している点が特筆されます。2023年後半から、主要なデジタルラボサービスプロバイダーが本化合物を構造多様性確保のための重要ケミカルとして位置づけ始めています。また、フロー化学技術を用いた連続生産プロセスの開発動向も注目すべきポイントです。
1803793-84-1 (3-Bromo-2-(3-chloropropanoyl)phenylacetic acid) 関連製品
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)



